molecular formula C21H21N3O3 B7698170 N-(4-acetylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide

N-(4-acetylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Cat. No.: B7698170
M. Wt: 363.4 g/mol
InChI Key: ZJJHCYWTZLMEKZ-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an oxadiazole ring, which is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, linked to a butanamide chain and substituted phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Substitution Reactions: The phenyl groups can be introduced via electrophilic aromatic substitution reactions.

    Amide Bond Formation: The final step involves the formation of the amide bond, which can be accomplished by reacting the oxadiazole intermediate with 4-acetylphenylbutanoic acid under coupling conditions using reagents like carbodiimides.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of automated purification systems.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction of the oxadiazole ring can yield amine derivatives.

    Substitution: The phenyl rings can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation can be carried out using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent due to the biological activities associated with oxadiazole derivatives.

    Biological Studies: The compound can be used in studies to understand the interaction of oxadiazole derivatives with biological targets.

    Material Science: It may find applications in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide would depend on its specific biological activity. Generally, oxadiazole derivatives exert their effects by interacting with specific molecular targets such as enzymes or receptors. This interaction can lead to the modulation of biochemical pathways, resulting in the desired therapeutic effect. For instance, if the compound exhibits anticancer activity, it might inhibit a key enzyme involved in cell proliferation.

Comparison with Similar Compounds

  • N-(3-acetyl-4-hydroxyphenyl)butanamide
  • 2-acetyl-4-butyramidophenol
  • Dichloroaniline derivatives

Comparison: N-(4-acetylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide is unique due to the presence of the oxadiazole ring, which imparts distinct biological activities and chemical properties. Compared to similar compounds like N-(3-acetyl-4-hydroxyphenyl)butanamide, the oxadiazole derivative may exhibit enhanced stability and a broader spectrum of biological activities.

Properties

IUPAC Name

N-(4-acetylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-14-5-3-6-17(13-14)21-23-20(27-24-21)8-4-7-19(26)22-18-11-9-16(10-12-18)15(2)25/h3,5-6,9-13H,4,7-8H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJHCYWTZLMEKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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